

# spectroscopic data comparison of synthesized vs. commercial 1-(4-Aminophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439

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## Spectroscopic Data Comparison: Synthesized vs. Commercial 1-(4-Aminophenyl)ethanol

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the spectroscopic data for **1-(4-Aminophenyl)ethanol** synthesized in the laboratory versus a commercially available standard. The objective is to verify the identity and purity of the synthesized compound, a crucial step in chemical research and drug development. This comparison relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

## Data Presentation

The spectroscopic data for both the synthesized and commercial **1-(4-Aminophenyl)ethanol** are summarized in the tables below for a clear and direct comparison.

Table 1: <sup>1</sup>H NMR Data Comparison

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Synthesized	Commercial
7.15	d, J=8.4 Hz	2H	Ar-H	✓	✓
6.63	d, J=8.4 Hz	2H	Ar-H	✓	✓
4.95	s (br)	2H	-NH <sub>2</sub>	✓	✓
4.69	q, J=6.4 Hz	1H	-CH(OH)	✓	✓
1.70	s (br)	1H	-OH	✓	✓
1.29	d, J=6.4 Hz	3H	-CH <sub>3</sub>	✓	✓
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz					

Table 2: <sup>13</sup>C NMR Data Comparison

Chemical Shift ( $\delta$ ) ppm	Assignment	Synthesized	Commercial
145.5	Ar-C-N	✓	✓
136.9	Ar-C-CH(OH)	✓	✓
126.9	Ar-CH	✓	✓
115.1	Ar-CH	✓	✓
69.8	-CH(OH)	✓	✓
25.0	-CH <sub>3</sub>	✓	✓
Solvent: CDCl <sub>3</sub> , Frequency: 100 MHz			

Table 3: IR and MS Data Comparison

Spectroscopic Technique	Characteristic Peaks / m/z	Synthesized	Commercial
IR (cm <sup>-1</sup> )	3350-3200 (N-H, O-H str), 3020 (Ar C-H str), 2960 (Alkyl C-H str), 1610 (N-H bend), 1515 (Ar C=C str), 1250 (C-N str), 1080 (C-O str)	✓	✓
MS (m/z)	137 [M] <sup>+</sup> , 122 [M-CH <sub>3</sub> ] <sup>+</sup> , 106 [M-CH <sub>3</sub> -O] <sup>+</sup>	✓	✓

## Experimental Protocols

### Synthesis of 1-(4-Aminophenyl)ethanol

**1-(4-Aminophenyl)ethanol** was synthesized via the reduction of 4-aminoacetophenone using sodium borohydride in methanol.

Materials:

- 4-aminoacetophenone
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- 4-aminoacetophenone (1.0 eq) was dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
- The solution was cooled to 0 °C in an ice bath.
- Sodium borohydride (1.5 eq) was added portion-wise over 15 minutes, ensuring the temperature remained below 10 °C.
- After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours.
- The reaction was quenched by the slow addition of deionized water.
- The methanol was removed under reduced pressure.
- The aqueous residue was extracted three times with ethyl acetate.
- The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the crude product.
- The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford **1-(4-Aminophenyl)ethanol** as a white solid.

## Spectroscopic Analysis

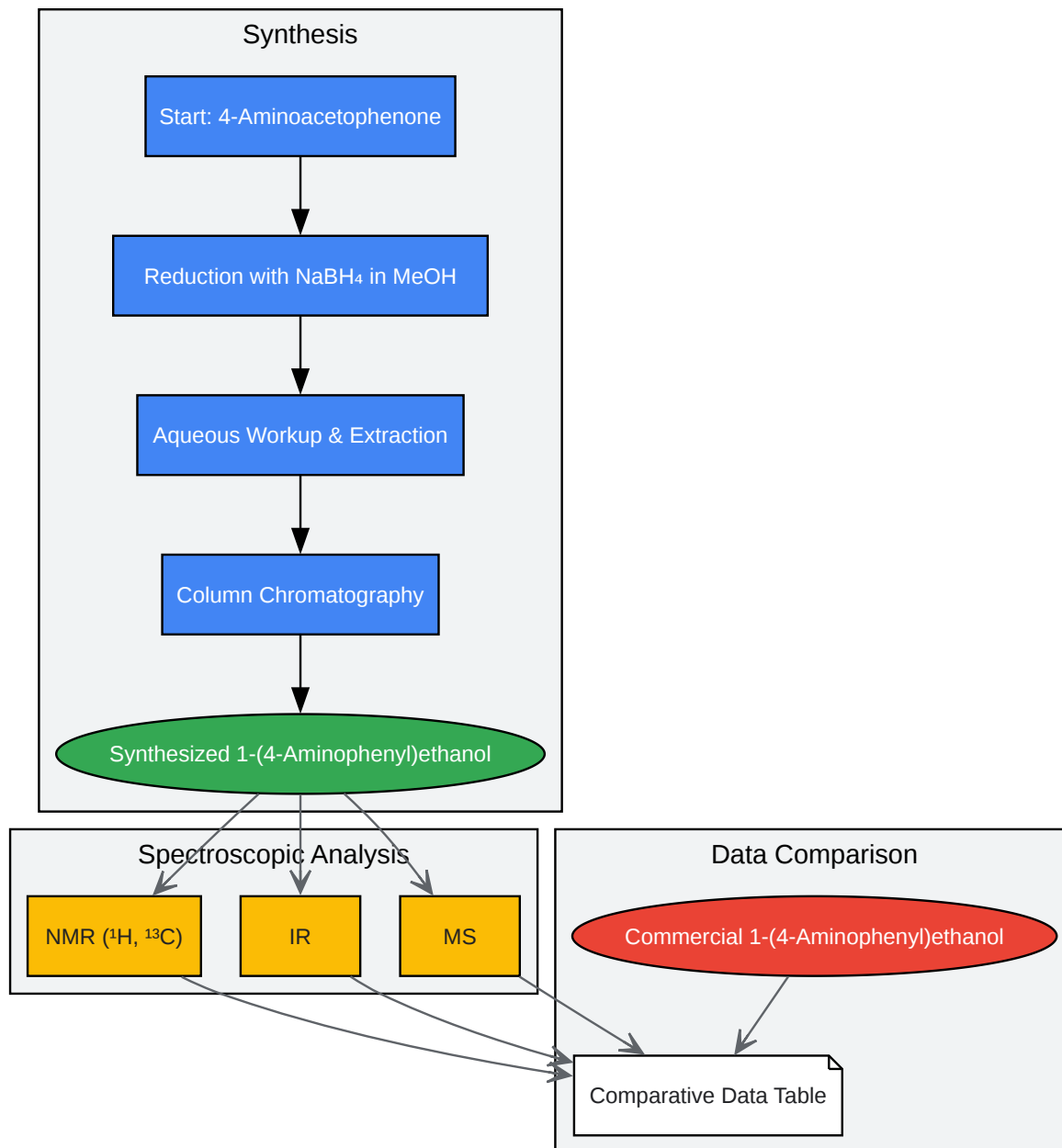
Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with attenuated total reflectance (ATR) sampling. The spectra were recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and significant fragments were recorded.

## Visualization of the Comparison Workflow

The logical workflow for the synthesis and subsequent spectroscopic data comparison is illustrated in the diagram below.



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Caption: Workflow for Synthesis and Spectroscopic Comparison.

- To cite this document: BenchChem. [spectroscopic data comparison of synthesized vs. commercial 1-(4-Aminophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084439#spectroscopic-data-comparison-of-synthesized-vs-commercial-1-4-aminophenyl-ethanol]

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